2,2-Dimethylcyclobutane-1-sulfonamide
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Overview
Description
2,2-Dimethylcyclobutane-1-sulfonamide is an organic compound characterized by a cyclobutane ring substituted with two methyl groups at the 2-position and a sulfonamide group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylcyclobutane-1-sulfonamide typically involves the reaction of 2,2-dimethylcyclobutanol with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by a sulfonamide group .
Industrial Production Methods: Industrial production methods for sulfonamides often involve the use of sulfonyl chlorides and amines. The process generally includes the preparation of sulfonyl chlorides from thiols by oxidation, followed by reaction with amines in the presence of a base . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylcyclobutane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can act as a leaving group in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) and sulfur trioxide (SO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
2,2-Dimethylcyclobutane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Medicine: Explored for its antibacterial and antifungal properties, similar to other sulfonamide derivatives.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethylcyclobutane-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to antibacterial effects .
Comparison with Similar Compounds
Sulfanilamide: A well-known sulfonamide antibiotic with a similar mechanism of action.
Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim.
Cycloalkane Derivatives: Compounds like 1,2-dimethylcyclobutane and 1,3-dimethylcyclobutane share the cyclobutane ring structure but differ in functional groups
Uniqueness: 2,2-Dimethylcyclobutane-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclobutane ring with a sulfonamide group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H13NO2S |
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Molecular Weight |
163.24 g/mol |
IUPAC Name |
2,2-dimethylcyclobutane-1-sulfonamide |
InChI |
InChI=1S/C6H13NO2S/c1-6(2)4-3-5(6)10(7,8)9/h5H,3-4H2,1-2H3,(H2,7,8,9) |
InChI Key |
PPTVZLPDLREPRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1S(=O)(=O)N)C |
Origin of Product |
United States |
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